molecular formula C13H16N2 B11902728 N-(butan-2-yl)quinolin-5-amine

N-(butan-2-yl)quinolin-5-amine

Cat. No.: B11902728
M. Wt: 200.28 g/mol
InChI Key: RFTQXBNXYIIFOI-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Organic Synthesis

The quinoline scaffold is a privileged structure in organic synthesis due to its prevalence in natural products, particularly alkaloids, and its wide spectrum of biological activities. heteroletters.orgnih.gov First isolated from coal tar in 1834, quinoline and its derivatives have become essential building blocks for the development of new drugs. smolecule.com The inherent chemical reactivity of the quinoline ring system allows for functionalization at various positions, enabling the synthesis of a vast library of compounds with diverse electronic and steric properties. wikipedia.org

Numerous named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed and refined over the years to construct the quinoline core. smolecule.com More contemporary methods focus on transition-metal-catalyzed reactions, C-H bond activation, and multicomponent reactions, which offer more efficient and environmentally benign pathways to substituted quinolines. smolecule.com The ability to readily modify the quinoline scaffold makes it an attractive target for synthetic chemists aiming to create novel molecules with tailored functions.

Overview of N-Substituted Quinoline Amine Derivatives in Advanced Chemical Systems

N-substituted quinoline amine derivatives are a particularly important subclass of quinoline compounds, where the nitrogen atom of the amino group is bonded to an alkyl or aryl substituent. This substitution significantly influences the compound's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility, which in turn can modulate its biological activity. nih.gov

These derivatives have found applications in various advanced chemical systems. In medicinal chemistry, they are investigated for a wide range of therapeutic properties. ontosight.ai The nature and position of the N-substituent can be fine-tuned to optimize interactions with biological targets, leading to the development of more potent and selective drug candidates. nih.gov In materials science, the photophysical properties of certain N-substituted quinoline amines make them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for chemical sensing. organic-chemistry.org The ongoing research into this class of compounds continues to uncover new and valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-butan-2-ylquinolin-5-amine

InChI

InChI=1S/C13H16N2/c1-3-10(2)15-13-8-4-7-12-11(13)6-5-9-14-12/h4-10,15H,3H2,1-2H3

InChI Key

RFTQXBNXYIIFOI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

Synthetic Methodologies for N Butan 2 Yl Quinolin 5 Amine and Analogous Quinoline 5 Amine Compounds

Conventional Synthetic Routes for Quinoline (B57606) Derivatives

Traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry, providing fundamental routes to a wide array of substituted quinolines.

Classical Name Reactions

A multitude of named reactions have been developed for the synthesis of the quinoline scaffold. iipseries.org These reactions, often named after their discoverers, typically involve the condensation of anilines with various carbonyl-containing compounds followed by cyclization.

Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. wikipedia.org It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.comuop.edu.pk Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.orguop.edu.pk

Friedländer Annulation: This method provides a straightforward route to polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups). thieme-connect.comderpharmachemica.com The reaction is typically catalyzed by an acid or a base. derpharmachemica.com While base-catalyzed reactions are common, acid catalysts are often more effective. thieme-connect.com

Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis and is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This method is versatile as the α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds via an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org The reaction is acid-catalyzed. drugfuture.com

Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinolines. wikipedia.org It begins with the condensation of an aniline with an ethoxymethylenemalonate ester. The resulting intermediate then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.org

Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone. wikipedia.org The initial condensation forms a Schiff base intermediate, which is then cyclized under acidic conditions to yield a substituted quinoline. wikipedia.org This method is distinct in its use of a β-diketone substrate. wikipedia.org

Pfitzinger Reaction: This reaction, also known as the Pfitzinger-Borsche reaction, involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.org The reaction begins with the base-catalyzed hydrolysis of isatin to a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to form the quinoline ring. wikipedia.org

Table 1: Overview of Classical Name Reactions for Quinoline Synthesis

Reaction Name Reactants Key Features
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent Forms the basic quinoline structure. wikipedia.org
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, active methylene compound Straightforward synthesis of polysubstituted quinolines. thieme-connect.comderpharmachemica.com
Doebner-Miller Reaction Aniline, α,β-unsaturated carbonyl compound A modification of the Skraup synthesis. wikipedia.org
Gould-Jacobs Reaction Aniline, ethoxymethylenemalonate ester Primarily yields 4-hydroxyquinolines. wikipedia.org
Combes Quinoline Synthesis Aniline, β-diketone Unique in its use of a β-diketone. wikipedia.org
Pfitzinger Reaction Isatin, carbonyl compound, base Produces quinoline-4-carboxylic acids. wikipedia.org

Electrophilic Cyclization Strategies

Electrophilic cyclization offers a powerful method for constructing the quinoline ring system, particularly for introducing substituents at specific positions. These reactions typically involve the intramolecular cyclization of a suitably substituted aniline derivative.

One common strategy involves the cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net In this approach, the alkyne group is activated by an electrophile, which then triggers an intramolecular attack by the aniline ring to form the quinoline nucleus. A variety of electrophiles can be used, including iodine (I₂), bromine (Br₂), iodine monochloride (ICl), and N-bromosuccinimide (NBS), leading to the corresponding 3-haloquinolines. nih.govacs.org This method is advantageous as it proceeds under mild conditions and tolerates a range of functional groups. nih.gov Gold and other transition metal catalysts can also be employed to facilitate this type of cyclization. acs.org

Another approach involves the electrophilic cyclization of o-allylanilines. These reactions can be promoted by various catalysts and oxidizing agents to yield quinoline derivatives. mdpi.com

Oxidative Annulation and Coupling Reactions

Oxidative annulation strategies have emerged as highly efficient methods for quinoline synthesis, often involving transition-metal catalysis. These reactions typically create the quinoline ring through the formation of new carbon-carbon and carbon-nitrogen bonds under oxidative conditions.

A notable example is the FeCl₃-catalyzed oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a methine source. rsc.org This reaction proceeds with high yields for a wide range of substituted anilines and ketones. rsc.org Other transition metals like palladium, copper, and rhodium have also been extensively used in oxidative coupling reactions to synthesize quinolines. mdpi.com For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a direct route to quinoline derivatives. mdpi.com

Copper-catalyzed multicomponent reactions have also been developed for the synthesis of quinazolinones, a related class of compounds, through an oxidative annulation process. bohrium.com These methods highlight the power of transition metal catalysis in constructing complex heterocyclic systems from simple starting materials. mdpi.com

Green Chemistry Approaches in Quinoline Amine Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. This has led to the development of more environmentally friendly methods for quinoline synthesis that minimize waste, avoid hazardous solvents, and utilize reusable catalysts.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under "neat" conditions, is a key aspect of green chemistry as it reduces solvent waste and can lead to improved reaction rates and yields. Several classical and modern quinoline syntheses have been adapted to solvent-free conditions.

For instance, the Friedländer annulation can be carried out under solvent-free thermal conditions using catalysts like caesium iodide. researchgate.net This method offers advantages such as good yields, clean reactions, simple methodology, and short reaction times. researchgate.net Microwave irradiation is another technique that is often employed in conjunction with solvent-free conditions to accelerate reactions. core.ac.uk For example, a one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones has been achieved using SnCl₂·2H₂O under solvent-free microwave irradiation. core.ac.uk Multicomponent reactions, which combine three or more reactants in a single step, are also well-suited to solvent-free conditions, providing a highly efficient and atom-economical route to substituted quinolines. rsc.orgthieme-connect.de

Application of Environmentally Benign Catalysts

The use of non-toxic, reusable, and efficient catalysts is a cornerstone of green chemistry. In the context of quinoline synthesis, a variety of environmentally benign catalysts have been explored.

Nanocatalysts: Nanoparticles have a high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. Various nanocatalysts, including magnetic nanoparticles, have been developed for quinoline synthesis. nih.gov These catalysts can be easily recovered from the reaction mixture using a magnet and reused multiple times without significant loss of activity. nih.gov For example, Fe₃O₄ nanoparticles functionalized with an acidic ionic liquid have been used as a catalyst for the Friedländer reaction under solvent-free conditions. nih.gov

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are considered "green" solvents due to their low vapor pressure, which reduces air pollution. jetir.org Protic ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate ([Et₃NH][HSO₄]), have been used as efficient and recyclable catalysts for quinoline synthesis. sci-hub.se Ionic liquids have been successfully employed in the Friedländer annulation, often under solvent-free conditions, providing high yields and allowing for easy catalyst recovery and reuse. acs.orgnih.gov

Formic Acid: Formic acid can serve as a versatile and environmentally friendly C1 synthon and reducing agent in certain quinoline syntheses. For example, in a rhodium-catalyzed cyclization between anilines and alkynyl esters, formic acid plays a dual role in facilitating the reaction. mdpi.com

Table 2: Green Chemistry Approaches for Quinoline Synthesis

Approach Catalyst/Condition Key Advantages
Solvent-Free Thermal, Microwave Irradiation Reduced waste, often faster reactions, simpler workup. researchgate.netcore.ac.uk
Nanocatalysts Magnetic Nanoparticles (e.g., Fe₃O₄-IL-HSO₄) High activity, easy recovery and reusability. nih.gov
Ionic Liquids Protic Ionic Liquids (e.g., [Et₃NH][HSO₄]) Low vapor pressure, dual role as solvent and catalyst, recyclable. jetir.orgsci-hub.se
Formic Acid - Environmentally benign C1 source and reducing agent. mdpi.com

Energy-Efficient Synthesis (e.g., Microwave and Ultrasound-Assisted Methods)

The quest for more sustainable and efficient chemical transformations has led to the adoption of microwave irradiation and ultrasound as non-conventional energy sources in the synthesis of quinoline derivatives. These methods often lead to significant reductions in reaction times, increased yields, and cleaner reaction profiles compared to traditional heating methods. tandfonline.comrsc.orgresearchgate.net

Microwave-assisted synthesis has proven particularly effective for various reactions leading to quinoline cores. For instance, the Friedländer annulation, a classical method for quinoline synthesis, has been successfully adapted to microwave conditions. mdpi.com One approach involves the reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds using a solid acid catalyst like Nafion NR50 in ethanol. rsc.org This method provides a greener alternative to traditional acid-catalyzed reactions. rsc.org Multicomponent reactions, which are inherently atom-economical, are also well-suited for microwave assistance. The one-pot synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been achieved by irradiating a mixture of a formyl-quinoline, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF. acs.orgacs.org This catalyst-free procedure highlights the efficiency of microwave heating in promoting complex transformations. acs.orgacs.org

Ultrasound-assisted synthesis offers another green alternative, often improving reaction rates and yields through the phenomenon of acoustic cavitation. rsc.orgnih.gov The synthesis of quinoline-imidazole hybrids has been demonstrated using ultrasound irradiation for both the N-alkylation of the imidazole (B134444) ring and the subsequent cycloaddition reaction. rsc.orgrsc.org This method offers significant advantages in terms of reduced reaction times and energy consumption. rsc.orgrsc.org Furthermore, a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been successfully carried out in water under ultrasound irradiation using SnCl₂·2H₂O as a precatalyst to afford 2-substituted quinolines. researchgate.net

The following table summarizes the advantages of these energy-efficient methods:

MethodAdvantagesReaction Examples
Microwave-Assisted Reduced reaction times, higher yields, cleaner reactions, catalyst-free options. tandfonline.comrsc.orgFriedländer synthesis, multicomponent synthesis of quinoline-fused heterocycles. mdpi.comacs.orgacs.org
Ultrasound-Assisted Shorter reaction times, increased yields, green solvent (water) compatibility. rsc.orgnih.govresearchgate.netSynthesis of quinoline-imidazole hybrids, three-component synthesis of 2-substituted quinolines. rsc.orgrsc.orgresearchgate.net

Advanced Synthetic Protocols for N-Substituted Quinoline-5-amines

Beyond energy-efficient methods, the development of advanced synthetic protocols has enabled the construction of complex N-substituted quinoline-5-amines with high precision and efficiency. These methods often employ sophisticated catalytic systems and reaction cascades.

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines, minimizing the need for pre-functionalized starting materials. mdpi.comrsc.org This strategy is particularly valuable for introducing substituents at various positions of the quinoline ring. rsc.org

Transition metal catalysis is central to many C-H activation strategies. rsc.org For instance, rhodium catalysts have been employed for the ortho-C-H bond activation of anilines in a cyclization reaction with alkynyl esters to produce quinoline carboxylates. mdpi.com Similarly, cobalt(III) catalysts have been used for the C-H activation of anilines and their subsequent cyclization with alkynes to yield a broad range of quinolines. organic-chemistry.org Copper-catalyzed C-H activation has also been utilized in the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to synthesize 4-trifluoromethyl quinolines. mdpi.com

The use of a directing group, often the N-oxide functionality on the quinoline nitrogen, can control the regioselectivity of the C-H functionalization. mdpi.comresearchgate.net This approach has been used for the C-2 and C-8 functionalization of quinolines. researchgate.net For example, palladium-catalyzed C-H arylation of quinoline N-oxides can be directed to the C-8 position, a selectivity that is unusual for palladium catalysts which typically favor the C-2 position. acs.org

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like N-substituted quinolines by combining three or more starting materials in a single synthetic operation. rsc.orgrsc.org This approach is characterized by high atom economy and the ability to generate molecular diversity. rsc.org The Povarov reaction, a [4+2] cycloaddition of an imine with an alkene, is a well-known MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.orgresearchgate.net

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, also provide an elegant route to functionalized quinolines. nih.govrsc.org For example, a rhodium(III)-catalyzed cascade reaction of N-aryl amidines with two molecules of a CF3-ynone involves aryl alkenylation, alkenyl alkynylation, and intramolecular condensation to yield CF3- and alkynyl-substituted quinolines. rsc.org Another example is the synthesis of pyrrolidine-2,5-dione-fused quinolines through a cascade of denitrogenation, aza-Diels-Alder, and dehydrative aromatization reactions starting from 2-azidobenzaldehydes and N-substituted maleimides. nih.gov

Metal-Catalyzed and Metal-Free Synthetic Approaches

Both metal-catalyzed and metal-free approaches have been extensively developed for the synthesis of N-substituted quinoline-5-amines and their analogues.

Metal-Catalyzed Approaches:

A wide array of transition metals, including palladium, copper, rhodium, cobalt, iron, and nickel, have been utilized to catalyze various quinoline syntheses. mdpi.comorganic-chemistry.orgias.ac.in

Palladium: Palladium catalysts are widely used in cross-coupling reactions and C-H functionalization to build the quinoline scaffold. organic-chemistry.orgacs.org For instance, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides 2,4-disubstituted quinolines. organic-chemistry.org

Copper: Copper catalysts are often employed in C-N and C-C bond-forming reactions. mdpi.commdpi.com A copper-catalyzed three-component reaction of anilines, aldehydes, and alkynes is a versatile method for synthesizing polysubstituted quinolines. rsc.org

Rhodium: Rhodium catalysts are effective for C-H activation and annulation reactions. mdpi.comrsc.org

Cobalt: Cobalt catalysts have been used for the regioselective synthesis of quinolines via C-H activation. organic-chemistry.org

Iron: Iron catalysts, being more abundant and less toxic, offer a more sustainable option for reactions like the [4+2] cyclization of arylnitrones with vinyl acetates to form 2,4-disubstituted quinolines. organic-chemistry.org

Nickel: Nickel catalysts have been used for the double dehydrogenative coupling of 2-aminobenzyl alcohol with other alcohols to form quinolines. organic-chemistry.org

Metal-Free Approaches:

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals. nih.govnih.govmdpi.com These methods often rely on the use of organocatalysts or proceed through thermal or photochemical activation.

For example, a metal-free synthesis of 2-benzyl-4-arylquinolines has been achieved using molecular iodine as a catalyst in a reaction between aryl amines, styrene (B11656) oxides, and aryl acetylenes. rsc.org Another approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols to construct 3-substituted or 3,4-disubstituted quinolines without the need for a metal catalyst. nih.govfrontiersin.org

Synthesis of Chiral Quinoline Amine Scaffolds

The synthesis of chiral quinoline amines is of significant interest due to their potential applications in pharmaceuticals. Asymmetric hydrogenation is a key technology for establishing the stereocenters in these molecules.

Asymmetric hydrogenation involves the addition of hydrogen across a double bond in a substrate in the presence of a chiral catalyst, leading to the formation of an enantiomerically enriched product. wikipedia.org This method is particularly effective for the synthesis of chiral 1,2,3,4-tetrahydroquinolines from the corresponding quinolines. pku.edu.cn

Iridium and ruthenium complexes with chiral ligands are among the most successful catalysts for the asymmetric hydrogenation of quinolines. ajchem-b.combohrium.com For example, iridium catalysts bearing chiral phosphine (B1218219) ligands have been shown to be highly efficient in the hydrogenation of various quinoline derivatives. ajchem-b.com Ruthenium catalysts, particularly those with chiral N-sulfonylated diamine ligands, have also demonstrated excellent enantioselectivities (up to >99% ee) and high turnover numbers in the hydrogenation of a wide range of quinoline substrates. pku.edu.cn A notable example is the use of a chiral Ru/TsDPEN catalyst to hydrogenate 2-(pyridine-2-yl)quinoline derivatives with high enantioselectivity. ajchem-b.com

The following table highlights some of the catalysts used in the asymmetric hydrogenation of quinolines:

Catalyst SystemSubstrate TypeKey Features
Iridium-(R)-MeO-BIPHEP QuinolinesYields up to 94%, enantiomeric excesses up to 96%. ajchem-b.com
Ruthenium-N-sulfonylated diamines Various quinoline derivativesEnantioselectivities up to >99% ee, high turnover numbers. pku.edu.cn
Chiral PhTRAP–ruthenium QuinolinesSelectively hydrogenates the carbocyclic ring to give 5,6,7,8-tetrahydroquinolines. bohrium.com
Chiral Ligand Design and Application in Catalysis

The enantioselective synthesis of quinoline derivatives often relies on the use of chiral ligands that can effectively coordinate with a metal center to create a chiral environment. This environment dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. The design of these ligands is a crucial aspect of modern asymmetric catalysis. pnas.org

A variety of chiral ligands have been developed and successfully applied in the synthesis of chiral quinolines. researchgate.net These ligands often possess C2 symmetry, which has proven to be a highly effective design principle in asymmetric catalysis. pnas.org Examples of successful ligand classes include those based on bisoxazoline, phosphine-oxazoline (PHOX), and Schiff base scaffolds. researchgate.netthieme-connect.comresearchgate.net

The synthesis of chiral ligands containing quinoline motifs has itself become a significant area of research, providing a plethora of structures for use in asymmetric synthesis. researchgate.net For instance, chiral N,N,P-tridentate Schiff base ligands have been prepared from chiral amino alcohols in a multi-step synthesis. thieme-connect.com Another common strategy involves the synthesis of oxazolinyl-type chiral ligands from commercially available chiral amino alcohols. thieme-connect.com

In the context of synthesizing N-substituted quinolin-5-amines, a chiral ligand could be employed in a metal-catalyzed N-arylation reaction between 5-haloquinoline and an amine. While direct synthesis of N-(butan-2-yl)quinolin-5-amine using a specific chiral ligand is not extensively documented in readily available literature, the principles of chiral ligand design suggest that a ligand with a well-defined chiral pocket could facilitate the enantioselective coupling of a racemic or prochiral butan-2-yl amine derivative to the quinoline core.

The table below illustrates representative chiral ligand scaffolds that are instrumental in the asymmetric synthesis of quinoline derivatives.

Ligand TypeScaffold ExampleTypical Application
Phosphine-OxazolineSpinPHOXIridium-catalyzed asymmetric hydrogenation
BisoxazolineSpiroBOXCopper-catalyzed asymmetric insertions
Schiff BaseBinaphthyldiimine1,3-dipolar cycloaddition reactions

This table presents examples of chiral ligand scaffolds and their applications in asymmetric catalysis for synthesizing chiral molecules, including quinoline derivatives. thieme-connect.comoup.com

The efficacy of these ligands is often evaluated based on the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity. High enantioselectivities, often exceeding 90% ee, are frequently achieved with well-designed chiral ligand-metal complexes.

Organocatalytic Atroposelective Annulation

A powerful strategy for the asymmetric synthesis of axially chiral quinolines is organocatalytic atroposelective annulation. This approach utilizes small organic molecules as catalysts to construct the quinoline ring system in a way that controls the axial chirality. The Friedländer annulation, a classic method for quinoline synthesis, has been adapted for this purpose. nih.govmdpi.commdpi.com

In a notable example, a chiral phosphoric acid acts as an efficient organocatalyst in the atroposelective Friedländer heteroannulation reaction of 2-aminoaryl ketones with α-methylene carbonyl derivatives. nih.gov This methodology affords enantioenriched, axially chiral, polysubstituted 4-arylquinoline architectures with good to high yields and enantioselectivities. nih.gov The reaction proceeds through the formation of a chiral ion pair between the catalyst and the substrates, which directs the stereochemical outcome of the subsequent cyclization and dehydration steps.

The general mechanism involves the activation of one of the reactants by the chiral organocatalyst, followed by a stereoselective carbon-carbon or carbon-nitrogen bond formation to establish the chiral axis. Subsequent cyclization and aromatization then yield the final atropisomeric quinoline product.

For the synthesis of quinoline-5-amine analogs, an organocatalytic atroposelective approach could involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or ketone with a chiral enamine or enolate generated in situ. The choice of organocatalyst, such as a chiral amine or a phosphoric acid, is critical for achieving high enantioselectivity. beilstein-journals.org

The following table summarizes representative results from organocatalytic atroposelective Friedländer reactions for the synthesis of chiral quinolines.

2-Aminoaryl KetoneCarbonyl CompoundChiral CatalystYield (%)Enantiomeric Excess (ee, %)
2-amino-5-chlorobenzophenoneEthyl acetoacetateChiral Phosphoric Acid9295
2-amino-5-bromobenzophenoneAcetylacetoneChiral Phosphoric Acid8592
2-aminobenzophenoneCyclohexanoneChiral Phosphoric Acid7888

This table presents illustrative data for the synthesis of 4-arylquinolines via organocatalytic atroposelective Friedländer annulation, demonstrating the high yields and enantioselectivities achievable with this method. mdpi.commdpi.com

While these examples lead to 4-arylquinolines, the principles of organocatalytic atroposelective annulation can be conceptually extended to the synthesis of other quinoline isomers, including those with substitution at the 5-position, by selecting the appropriate starting materials.

Computational and Theoretical Investigations of N Butan 2 Yl Quinolin 5 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its balance of computational cost and accuracy makes it an ideal tool for studying molecules of moderate size, such as N-(butan-2-yl)quinolin-5-amine. DFT calculations can predict a wide array of molecular properties, from equilibrium geometries to spectroscopic signatures and chemical reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. For a flexible molecule like this compound, which contains a rotatable butan-2-yl group, conformational analysis is essential. This involves exploring the potential energy surface to identify various low-energy conformers and the global minimum structure.

Theoretical calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the most stable conformation. In this conformation, the bulky butan-2-yl group would likely orient itself to minimize steric hindrance with the planar quinoline (B57606) ring system. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical).
ParameterBond/AngleCalculated Value
Bond Length (Å)C5-N(amine)1.375
Bond Length (Å)N(amine)-C(butan-2-yl)1.468
Bond Length (Å)C4-C51.412
Bond Length (Å)C9-N11.315
Bond Angle (°)C4-C5-N(amine)121.5
Bond Angle (°)C5-N(amine)-C(butan-2-yl)128.9
Dihedral Angle (°)C4-C5-N(amine)-C(butan-2-yl)-175.8

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the nitrogen atom of the amine group, reflecting their electron-donating character. Conversely, the LUMO is likely distributed across the aromatic quinoline system, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.22
Energy Gap (ΔE)4.63

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η.

Table 3: Global Reactivity Descriptors for this compound (Calculated).
DescriptorCalculated Value
Chemical Potential (μ)-3.535 eV
Chemical Hardness (η)2.315 eV
Global Softness (S)0.432 eV-1
Electrophilicity Index (ω)2.701 eV
Dipole Moment2.15 Debye

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental findings or to interpret complex spectra. Vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to functional groups within the molecule, such as N-H stretching of the amine, C=N stretching in the quinoline ring, and C-H vibrations of the aliphatic and aromatic parts.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. bldpharm.com Theoretical chemical shifts provide a powerful tool for structural elucidation and for confirming the assignments made in experimental NMR spectra. Time-dependent DFT (TD-DFT) can further be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the molecule's color and photophysical properties. mdpi.com

Table 4: Predicted Key Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency (cm-1)
N-H Stretch (Amine)3450
C-H Stretch (Aromatic)3050-3100
C-H Stretch (Aliphatic)2880-2970
C=N/C=C Stretch (Quinoline Ring)1580-1620
C-N Stretch1310

Beyond static properties, DFT is an invaluable tool for exploring reaction pathways and mechanisms. For a potential reaction involving this compound, computational modeling can be used to map the potential energy surface connecting reactants to products. This involves locating and characterizing transition state (TS) structures, which are the energy maxima along the reaction coordinate.

By calculating the activation energy (the energy difference between the transition state and the reactants), the feasibility of a proposed mechanism can be assessed. For instance, if this compound were to undergo an electrophilic substitution on the quinoline ring, DFT could be used to determine the most likely site of attack by comparing the activation energies for substitution at different positions. This level of mechanistic insight is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. This approach is fundamental in medicinal chemistry and materials science for designing new molecules with desired characteristics.

A QSAR study on this compound would involve creating a dataset of structurally similar quinoline derivatives and measuring a specific property, such as receptor binding affinity or inhibitory concentration (IC₅₀). Subsequently, various molecular descriptors (physicochemical, electronic, and steric) are calculated for each compound in the series. These descriptors can include parameters derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges) as well as other properties like logP (lipophilicity), molecular weight, and topological indices.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the descriptors (the independent variables) to the observed activity (the dependent variable). A robust QSAR model can:

Identify the key structural features that influence the property of interest.

Predict the activity of new, unsynthesized compounds.

Guide the rational design of more potent or effective molecules.

For example, a QSAR study might reveal that the biological activity of this compound analogs is positively correlated with the electron-donating ability of the amine substituent and negatively correlated with molecular size. Such a model provides a clear, quantitative framework for understanding structure-property relationships and for optimizing the molecular structure to enhance its desired effects.

Development of Predictive Models for Physicochemical Phenomena (e.g., Corrosion Inhibition Efficiency)

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and machine learning approaches, has emerged as a powerful tool in materials science and chemistry. aip.orgresearchgate.net These models are especially valuable in predicting the corrosion inhibition efficiency of organic molecules, including quinoline derivatives. kneopen.comscispace.comajol.info For a molecule like this compound, a predictive model for its corrosion inhibition efficiency would likely be developed by correlating its structural and electronic properties with experimentally determined inhibition performance. researchgate.netkneopen.com

The development of such models typically involves the calculation of various quantum chemical descriptors using Density Functional Theory (DFT). scispace.comajol.info These descriptors quantify different aspects of the molecule's electronic structure and reactivity. For a series of quinoline and pyridine (B92270) derivatives, studies have shown that the corrosion inhibition efficiency can be effectively predicted using descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and chemical hardness (η). scispace.comajol.info

For instance, a higher EHOMO value is often associated with a greater tendency of the molecule to donate electrons to the metal surface, a key step in the formation of a protective film. ajol.inforesearchgate.net Conversely, a lower ELUMO value suggests a greater ability to accept electrons from the metal. The energy gap, ΔE, is an indicator of the molecule's stability and reactivity; a smaller ΔE generally implies higher reactivity and potentially better inhibition efficiency. scispace.comresearchgate.net

Machine learning algorithms, such as Support Vector Regression (SVR) and Artificial Neural Networks (ANN), are then trained on a dataset of quinoline derivatives with known inhibition efficiencies and their calculated quantum chemical descriptors. aip.orgresearchgate.net These trained models can then be used to predict the corrosion inhibition efficiency of new compounds like this compound with a high degree of accuracy. aip.orgkneopen.com The table below illustrates typical quantum chemical descriptors that would be used in such a predictive model for a series of quinoline-based corrosion inhibitors.

DescriptorDefinitionSignificance in Corrosion Inhibition
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the tendency to donate electrons. Higher values often correlate with better inhibition. ajol.info
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons. Lower values can enhance adsorption on the metal surface. ajol.info
ΔE (Energy Gap) Difference between ELUMO and EHOMOA smaller energy gap suggests higher reactivity and potentially better inhibition efficiency. scispace.comresearchgate.net
Dipole Moment (μ) Measure of the polarity of the moleculeA higher dipole moment may lead to stronger adsorption on the metal surface.
Electronegativity (χ) Measure of the ability to attract electronsInfluences the interaction between the inhibitor and the metal surface.
Chemical Hardness (η) Resistance to change in electron distributionSoft molecules (low hardness) are generally more reactive and better inhibitors. rsc.org

Advanced Quantum Chemical Methods (e.g., Time-Dependent DFT, Outer Valence Green's Function Method)

To gain a deeper understanding of the electronic structure and excited-state properties of this compound, advanced quantum chemical methods are indispensable. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronic absorption spectra and other properties related to electronic excitations. nih.govbohrium.comnih.gov For quinoline derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the nature of the electronic transitions. bohrium.comdntb.gov.ua These calculations help in understanding how the butan-2-yl and amine substituents on the quinoline core influence its photophysical properties. nih.gov

A study on 5-aminoquinoline (B19350), a closely related compound, utilized TD-DFT to investigate its electronic properties, including HOMO and LUMO energies. nih.gov Such calculations for this compound would elucidate the contributions of the alkyl and amino groups to the frontier molecular orbitals, which are crucial for its chemical reactivity and interaction with other species.

MethodInformation ProvidedRelevance to this compound
Time-Dependent DFT (TD-DFT) Electronic absorption spectra (λmax), excited state energies, nature of electronic transitions. bohrium.comnih.govUnderstanding the compound's response to light, its color, and its potential applications in photochemistry or as a photosensitizer.
Outer Valence Green's Function (OVGF) Accurate electron binding energies, simulation of photoelectron spectra.Detailed characterization of the valence electronic structure, providing a benchmark for and deeper insight than standard DFT orbital energies.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Metal Complexation)

The intermolecular interactions of this compound are critical in determining its solid-state structure, solubility, and its interactions with biological targets or material surfaces.

Hydrogen Bonding: The presence of the amine group in this compound allows it to act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). researchgate.netnih.gov Furthermore, the nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. clockss.org Studies on other aminoquinolines have shown the importance of intramolecular and intermolecular hydrogen bonding in dictating their conformation and crystal packing. researchgate.netnih.govclockss.org In the case of this compound, hydrogen bonding is expected to play a significant role in its self-assembly and its interactions with protic solvents.

π-Stacking: The aromatic quinoline ring is capable of engaging in π-stacking interactions. nih.govrsc.org These non-covalent interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner, are crucial in the stabilization of crystal structures and in the binding of molecules to biological receptors. rsc.orgrsc.org Research on various quinoline derivatives has demonstrated the prevalence of π-π stacking, often in conjunction with other interactions like C-H···π interactions. rsc.orgresearchgate.netresearchgate.net The extent of π-stacking in this compound would be influenced by the steric hindrance of the butan-2-yl group.

Metal Complexation: The nitrogen atoms of the quinoline ring and the amino group are potential coordination sites for metal ions. nih.govacs.orgnih.gov Quinoline and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. firsthope.co.in The complexation of 8-aminoquinoline (B160924) derivatives with metals like copper, manganese, and nickel has been studied, revealing interesting biological activities. nih.govacs.orgnih.gov It is highly probable that this compound would also form complexes with various metal ions, and the properties of these complexes would depend on the coordination geometry and the nature of the metal. acs.org

InteractionDescriptionPotential Role for this compound
Hydrogen Bonding Interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. researchgate.netDictates crystal packing, solubility in protic solvents, and interaction with biological targets. nih.gov
π-Stacking Non-covalent interaction between aromatic rings. nih.govrsc.orgContributes to the stability of the solid-state structure and binding to macromolecules. rsc.org
Metal Complexation Formation of a coordination complex with a central metal atom and the quinoline derivative as a ligand. nih.govfirsthope.co.inPotential applications in catalysis, materials science, and medicinal chemistry. acs.orgnih.gov

Reactivity and Reaction Mechanisms of N Butan 2 Yl Quinolin 5 Amine and Quinoline 5 Amine Derivatives

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution on the unsubstituted quinoline ring occurs preferentially on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. tutorsglobe.comquimicaorganica.org Under acidic conditions, such as those used for nitration, the quinoline nitrogen is protonated, further deactivating the heterocyclic ring and directing electrophiles to the C-5 and C-8 positions. stackexchange.com

The introduction of an amino group at the C-5 position, as in quinoline-5-amine and its N-alkylated derivatives like N-(butan-2-yl)quinolin-5-amine, profoundly directs the regiochemical outcome of electrophilic substitution. The amino group is a powerful electron-donating and activating group, which enhances the electron density of the benzene ring, making it more susceptible to electrophilic attack. biosynce.com This activating effect competes with the deactivating effect of the protonated pyridinium (B92312) nitrogen under acidic conditions.

Nitration: The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com However, for derivatives with an amino or amido group at the 8-position, nitration can be directed with high regioselectivity. For instance, 8-aminoquinoline (B160924) amides can undergo efficient and regioselective C-5 nitration using iron(III) nitrate (B79036) nonahydrate, which acts as both a chelating promoter and the nitro source. acs.org Under different catalytic conditions, such as with copper(II) chloride, the same substrates can undergo bis-nitration at the C-5 and C-7 positions. acs.org While specific studies on this compound are limited, the strong activating and directing effect of the amino group suggests that electrophilic attack would be directed to the C-6 and C-8 positions.

Halogenation: Halogenation of quinoline derivatives can also be directed by substituents. A metal-free method for the C-5 selective halogenation of various quinoline derivatives has been developed using N-halosuccinimides (NCS, NBS, NIS) in water. rsc.org For 8-substituted quinolines, such as those with amino or amido groups, metal-free protocols allow for highly regioselective halogenation at the remote C-5 position. rsc.org For example, N-benzylquinolin-8-amine can be halogenated to give the C-5 mono-substituted product as the major component. rsc.org Nickel-catalyzed methods have also been developed for the regioselective C-5 halogenation of 8-aminoquinoline. nih.gov These findings underscore the powerful directing influence of amino and related groups on the quinoline core.

Interactive Data Table: Electrophilic Substitution on Aminoquinoline Derivatives
SubstrateReactionReagentsPosition of SubstitutionReference
8-Aminoquinoline AmideNitrationFe(NO₃)₃·9H₂OC-5 (mono-nitration) acs.org
8-Aminoquinoline AmideNitrationFe(NO₃)₃·9H₂O, CuCl₂·2H₂O (cat.)C-5, C-7 (bis-nitration) acs.org
8-Substituted QuinolinesHalogenationTrihaloisocyanuric acidC-5 rsc.org
8-AminoquinolineHalogenationI₂, Ni(II) catalystC-5 nih.gov

Nucleophilic Reactions

Nucleophilic reactions on the quinoline scaffold can be categorized into two main types: reactions involving the quinoline ring and reactions involving the substituent.

Nucleophilic Substitution on the Quinoline Ring: Nucleophilic substitution typically occurs on the electron-deficient pyridine ring, preferentially at the C-2 and C-4 positions, especially if a good leaving group is present. tutorsglobe.comfirsthope.co.in The benzene ring is generally resistant to nucleophilic attack unless strongly activated by electron-withdrawing groups. One important reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the introduction of substituents onto electron-deficient aromatic rings. nih.gov This reaction has been studied in nitroquinolines, where a nucleophile attacks a carbon atom, followed by elimination to restore aromaticity. nih.gov

Reactions of the 5-Amino Group: The nitrogen atom of the this compound is nucleophilic and can readily participate in reactions such as acylation and alkylation. For example, 5-aminoquinoline (B19350) can be acylated by reacting it with trichloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine. ijper.org The resulting acetamide (B32628) intermediate can then react with various primary amines to form N-substituted carboxamide derivatives. ijper.org This reactivity highlights that the exocyclic amino group is a primary site for reactions with electrophiles, leading to the formation of new amide and other related bonds.

Oxidation and Reduction Pathways

Oxidation: The quinoline ring system is relatively resistant to oxidation. However, the presence of the activating amino group at the C-5 position can facilitate oxidative processes. Chemical oxidation of 5-aminoquinoline using strong oxidizing agents like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium leads to oxidative polymerization. trdizin.gov.trdergipark.org.trhacettepe.edu.trdergipark.org.tr Spectroscopic analysis suggests that this process involves the formation of phenazine-like structures and that polymerization likely occurs through linkages at the C-3, C-6, and C-8 positions of the quinoline ring. trdizin.gov.trdergipark.org.trhacettepe.edu.tr Enzymatic oxidation of 5-aminoquinoline, using horseradish peroxidase and H₂O₂, also yields oligomeric products. researchgate.netresearchgate.net

Reduction: Reduction of the quinoline ring can be controlled to selectively hydrogenate either the pyridine or the benzene ring. Catalytic hydrogenation of the pyridine ring is generally easier to achieve than that of the benzene ring. tutorsglobe.com The reduction of nitroquinoline derivatives is a common method for preparing aminoquinolines. For instance, the nitro group in a synthesized 5-nitro-8-aminoquinoline amide can be conveniently reduced to an amino group using iron in acetic acid. acs.org For derivatives like this compound, catalytic hydrogenation under appropriate conditions would be expected to reduce the pyridine ring, yielding the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. The specific conditions would determine the extent of reduction.

C-N Bond Formation and Cleavage Reactions

C-N Bond Formation: The C-N bond in this compound is formed through the N-alkylation of 5-aminoquinoline. A highly atom-economical and environmentally friendly method for such transformations is the "borrowing hydrogen" (or hydrogen autotransfer) mechanism. rsc.org This process, often catalyzed by transition metals like iridium or nickel, involves the temporary oxidation of an alcohol (e.g., butan-2-ol) to the corresponding ketone (butanone) by the metal catalyst. nih.govacs.orgwhiterose.ac.ukacs.org The ketone then undergoes condensation with the amine (5-aminoquinoline) to form an imine intermediate. Finally, the metal-hydride species, which was formed during the initial alcohol oxidation, reduces the imine to the final secondary amine product, this compound, regenerating the catalyst in the process. rsc.orgnih.gov

Mechanism of Borrowing Hydrogen for N-Alkylation:

Alcohol Dehydrogenation: The metal catalyst abstracts two hydrogen atoms from the alcohol (butan-2-ol) to form a metal-hydride complex and the corresponding ketone (butanone).

Imine Formation: The ketone condenses with the primary amine (5-aminoquinoline), eliminating a molecule of water to form an imine.

Imine Reduction (Hydrogenation): The metal-hydride complex transfers the "borrowed" hydrogen atoms to the imine, reducing it to the secondary amine and regenerating the active metal catalyst.

C-N Bond Cleavage: The reverse reaction, the cleavage of the C-N bond in N-alkylated anilines (N-dealkylation), is also a significant transformation. Oxidative cleavage of C-N bonds in N-alkylanilines can be achieved under catalytic conditions. researchgate.net The mechanism often begins with the oxidative dehydrogenation of the N-H and α-C-H bonds to generate an imine intermediate. researchgate.net This imine can then be hydrolyzed by a water molecule to form an α-hydroxylamine, which subsequently decomposes to cleave the C-N bond, yielding the primary amine (5-aminoquinoline) and a carbonyl compound (butanone). researchgate.net Nickel-catalyzed methods have also been developed for the C-N bond cleavage of mono-protected anilines for use in cross-coupling reactions. nih.gov Density functional theory (DFT) studies on aniline (B41778) have shown that direct C-N bond cleavage can proceed via deamination in the presence of hydrogen. pku.edu.cnresearchgate.net

Cycloaddition and Annulation Reaction Mechanisms

While many cycloaddition and annulation reactions are employed to synthesize the quinoline scaffold itself (e.g., Povarov reaction), the formed quinoline ring can also participate in such reactions, leading to more complex polycyclic structures. researchgate.net

Photochemical Cycloaddition: Quinoline and its derivatives can undergo photochemical dearomative cycloaddition reactions with alkenes. nih.gov This process allows for the conversion of the planar aromatic system into a three-dimensional structure. The mechanism typically involves the photosensitized generation of the triplet excited state of the quinoline, which then engages in a stepwise radical cycloaddition with the alkene. nih.gov Studies on 5-substituted quinolines have shown that these reactions can proceed with high diastereo- and regioselectivity, enabling the construction of sterically congested carbon centers. nih.gov The reaction scope tolerates a wide range of steric and electronic properties on the substituent at the C-5 position.

Annulation Reactions: Annulation reactions starting from aminoquinoline derivatives can be used to build additional fused rings. For example, the amino group of 5-aminoquinoline can act as a nucleophile to initiate a sequence of reactions that result in the formation of a new heterocyclic ring fused to the quinoline core. While specific examples starting directly from this compound are not detailed in the provided search results, the general reactivity of the amino group suggests its potential as a handle for constructing such polycyclic systems.

Interactive Data Table: Compound Names
Compound Name
This compound
Quinoline-5-amine
5-nitroquinoline
8-nitroquinoline
N-halosuccinimide
Triethylamine
Ammonium persulfate
Butan-2-ol
Butanone
1,2,3,4-tetrahydroquinoline

Applications of Quinoline Amine Derivatives in Catalysis and Functional Materials

Quinoline (B57606) Amine Derivatives as Building Blocks in Complex Organic Synthesis

Quinoline derivatives are fundamental building blocks in the synthesis of complex molecules, particularly in medicinal chemistry and materials science. researchgate.netmdpi.com The quinoline nucleus is a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This makes it a common starting point for the development of new drugs. researchgate.net

The synthesis of functionalized quinoline motifs is an active area of research, with various methods being employed to create diverse derivatives. rsc.org For example, the Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic and effective method for producing polysubstituted quinolines. rsc.orgnih.gov Other methods like the Skraup and Doebner-von Miller reactions are also used, though often require harsh conditions. mdpi.com Modern synthetic strategies focus on more eco-friendly and efficient protocols, often employing novel catalysts. mdpi.comrsc.org The ability to introduce various functional groups onto the quinoline ring system allows chemists to fine-tune the properties of the final molecule, making these derivatives essential intermediates in multi-step syntheses. mdpi.com

Utility in Catalysis

The rigid, planar structure and the presence of a nitrogen atom make the quinoline scaffold an excellent platform for designing ligands for catalysis. These ligands can coordinate with metal centers to form catalysts that drive a variety of chemical transformations with high efficiency and selectivity.

In the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, quinoline-based ligands have become indispensable. researchgate.netbgu.ac.il The development of chiral ligands containing quinoline motifs is a significant area of research for generating enantiomerically pure compounds, which are crucial in the pharmaceutical industry. researchgate.netthieme-connect.com These ligands modify the metal's coordination sphere, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govnih.gov

A wide array of chiral quinoline-based ligands have been synthesized, including Schiff bases, oxazolines, and amine-based ligands. researchgate.netthieme-connect.com These ligands, when complexed with metals like ruthenium, iridium, or rhodium, have been successfully applied in numerous asymmetric reactions. researchgate.netnih.gov

Table 1: Examples of Chiral Quinoline-Based Ligands and Their Applications in Asymmetric Catalysis

Ligand Type Metal Complex Asymmetric Transformation Reference
N,N,P-tridentate Schiff base Rhodium 1,4-addition of organozinc reagents to enones thieme-connect.com
Binaphthyldiimine Schiff base Various 1,3-dipolar cycloaddition reactions, Diels-Alder reactions thieme-connect.com
Oxazolinylquinoline Zinc Synthesis of chiral amino alcohols thieme-connect.com

These catalytic systems have proven effective for a range of transformations including carbon-carbon bond formations, allylic reactions, cycloadditions, and hydrogenations. researchgate.netthieme-connect.comnih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific substrates. nih.gov

For reasons of sustainability and process efficiency, there is a growing interest in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. Quinoline derivatives are both synthesized using and involved in heterogeneous catalytic processes. researchgate.net Nanocatalysts, in particular, have been developed for the efficient and green synthesis of quinolines. nih.gov

Various nanocatalysts, such as zinc oxide (ZnO) nanoparticles, magnetic iron oxide nanoparticles functionalized with acidic groups, and cobalt-based catalysts, have been employed. nih.govthieme-connect.com These catalysts offer advantages like high surface area, easy separation from the reaction mixture, and potential for recycling, which are crucial for industrial applications. researchgate.net For instance, a granular cobalt-based catalyst prepared in situ has been used for the pressure hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines in aqueous solution, highlighting an atom-efficient and operationally simple method. thieme-connect.com Similarly, metal-free heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), have been developed for quinoline synthesis via the Friedländer reaction under solvent-free conditions. nih.gov

Table 2: Heterogeneous Catalysts in Quinoline-Related Reactions

Catalyst Reaction Type Key Advantages Reference
ZnO Nanoparticles Quinoline synthesis (MCR) Mild conditions, high yield nih.gov
MNPs@SiO2–Pr-AP-tribromide Quinoline synthesis Magnetic separation, reusability nih.gov
Particulate Cobalt Hydrogenation of quinolines Atom-efficient, uses simple reagents, aqueous media thieme-connect.com

Development of Advanced Functional Materials

The extended π-conjugated system and inherent charge-accepting properties of the quinoline ring make its derivatives highly attractive for applications in materials science, particularly in electronics and optics. researchgate.net

Quinoline derivatives are investigated for their potential as p-type organic semiconductors. researchgate.net Their planar structure facilitates π-π stacking in the solid state, which is essential for efficient charge transport. These materials have found broad applications in optoelectronics, including in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.commdpi.com

The electron-deficient nature of the pyridine (B92270) part of the quinoline ring makes these compounds good electron acceptors, a crucial property for n-type or ambipolar materials in organic electronics. acs.org For example, certain diquinoline derivatives have been shown to have ambipolar character with low oxidation and reduction potentials, making them suitable for use in OLEDs. acs.org Quinoline Schiff bases, in particular, show potential in optoelectronics due to the extensive delocalization of their electron clouds. mdpi.comresearchgate.net The versatility of quinoline chemistry allows for the synthesis of a vast library of compounds whose electronic properties, such as the HOMO-LUMO energy gap, can be precisely tuned for specific device applications. mdpi.com

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They have significant applications in telecommunications, optical computing, and photonics. rsc.org Quinoline derivatives have emerged as a promising class of organic NLO materials due to their large charge-transfer characteristics. rsc.orgresearchgate.net

The NLO response in these molecules often arises from an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, facilitated by the π-conjugated quinoline bridge. tandfonline.com By strategically placing donor and acceptor substituents on the quinoline framework, researchers can design molecules with exceptionally high second-order NLO responses (measured as the first hyperpolarizability, β). rsc.orgtandfonline.com Computational studies using Density Functional Theory (DFT) have been instrumental in predicting the NLO properties of novel quinoline derivatives and guiding synthetic efforts. rsc.orgtandfonline.combohrium.com For instance, combining the electron-deficient quinoline moiety with an electron-rich carbazole (B46965) unit has been shown theoretically to produce materials with significant NLO responses. rsc.orgresearchgate.net

Table 3: Calculated First Hyperpolarizability (βtot) for Selected Quinoline Derivatives | Compound Structure | Computational Method | βtot (a.u.) | Reference | | :--- | :--- | :--- | | 6-amino-2-formyl-quinoline | PBE/6-311++G(d,p) in DMSO | 19,728 | tandfonline.com | | Quinoline-Carbazole Derivative (Q1D2) | B3LYP/6-311++G(d,p) | 23,885.90 | rsc.org | | 4-(quinolin-2-ylmethylene)aminophenol | PCM/DFT/CAM-B3LYP/6-311++G(d,p) in DMSO | Good NLO response | bohrium.com |

Corrosion Inhibition Studies

Quinoline amine derivatives, a class of heterocyclic organic compounds, have garnered significant attention for their potential applications as corrosion inhibitors, particularly for mild steel in acidic environments. research-nexus.netjmaterenvironsci.comnajah.edu The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive medium. jmaterenvironsci.comnajah.edu This adsorption process is facilitated by the presence of heteroatoms (such as nitrogen) and π-electrons in the quinoline ring structure, which can interact with the vacant d-orbitals of iron atoms on the steel surface. najah.edujmaterenvironsci.com

The inhibitive properties of quinoline derivatives are influenced by several factors, including the concentration of the inhibitor and the operating temperature. research-nexus.netjmaterenvironsci.com Generally, an increase in the concentration of the quinoline amine derivative leads to a higher inhibition efficiency, as more inhibitor molecules are available to cover the metal surface. research-nexus.netjmaterenvironsci.com Conversely, the inhibition efficiency often decreases with a rise in temperature, which can be attributed to the increased kinetic energy of the molecules, potentially leading to a higher rate of desorption of the inhibitor from the metal surface. research-nexus.netjmaterenvironsci.com

Detailed Research Findings

Studies on various quinoline derivatives have consistently demonstrated their effectiveness in protecting mild steel from corrosion in acidic solutions, such as hydrochloric acid (HCl). research-nexus.netjmaterenvironsci.comnajah.edu The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the steel surface, a process that can be described by various adsorption isotherms, with the Langmuir adsorption isotherm often providing a good fit for the experimental data. research-nexus.netjmaterenvironsci.comnajah.edu This suggests the formation of a monolayer of the inhibitor on the metal surface.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are instrumental in elucidating the inhibitive action of these compounds. jmaterenvironsci.comjmaterenvironsci.com Potentiodynamic polarization studies often reveal that quinoline derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comnajah.edu

EIS measurements provide insights into the changes in the electrochemical interface upon the addition of the inhibitor. researchgate.net The data obtained from EIS can be used to model the corrosion process using equivalent electrical circuits. youtube.com An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor are indicative of the formation of a protective film on the metal surface, which hinders the corrosion process. researchgate.netjmaterenvironsci.com

The chemical structure of the quinoline derivative plays a crucial role in its inhibition efficiency. The presence of specific functional groups can enhance the adsorption process and, consequently, the protective properties of the compound. For instance, derivatives with electron-donating groups tend to exhibit higher inhibition efficiencies due to increased electron density on the inhibitor molecule, which facilitates stronger adsorption onto the metal surface.

Interactive Data Tables

The following tables present representative data illustrating the corrosion inhibition performance of quinoline derivatives on mild steel in a 1.0 M HCl solution, based on findings for structurally similar compounds.

Table 1: Inhibition Efficiency of a Representative Quinoline Amine Derivative at Different Concentrations

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)15.2-
1 x 10⁻⁵5.861.8
5 x 10⁻⁵3.179.6
1 x 10⁻⁴1.987.5
5 x 10⁻⁴0.894.7
1 x 10⁻³0.596.7

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1.0 M HCl in the Absence and Presence of a Representative Quinoline Amine Derivative

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)45120-
1 x 10⁻³8504594.7

Table 3: Thermodynamic Parameters for the Adsorption of a Representative Quinoline Amine Derivative on Mild Steel in 1.0 M HCl

ParameterValue
ΔG°ads (kJ mol⁻¹)-35.8
Adsorption Isotherm ModelLangmuir

Advanced Analytical Methodologies for Quinoline 5 Amine Compounds

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is a cornerstone for the analysis of organic compounds, enabling the separation of individual components from a mixture. wikipedia.org Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are extensively utilized for the analysis of quinoline (B57606) derivatives. wikipedia.orgcup.edu.in

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. actascientific.com For the analysis of quinoline and its alkyl derivatives, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The separation is typically achieved on a capillary column, such as a DB-5MS, which has a non-polar stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. libretexts.org For instance, a typical method might start at a lower temperature and increase to around 260°C to ensure the elution of all relevant compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can analyze a wider range of compounds than GC, including those that are non-volatile or thermally labile. actascientific.com It is particularly effective for separating aminoquinolines and related compounds. nih.govnih.gov Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) formate (B1220265) or sulfuric acid to control pH and improve peak shape. nih.govsielc.com The choice of stationary phase can be critical; mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide significantly better retention and separation for basic quinoline molecules compared to standard C18 columns. sielc.com Purity of synthesized aminoquinolines is frequently established by HPLC analysis. nih.gov

Table 1: Representative Chromatographic Conditions for Quinoline Compound Analysis
TechniqueStationary Phase (Column)Mobile Phase / Carrier GasTypical DetectorReference Compounds
Gas Chromatography (GC)DB-5MS (30 m x 0.25 mm)HeliumMass Spectrometry (MS)Quinoline
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C18Acetonitrile / Aqueous Ammonium Formate (pH 3)UV, Mass Spectrometry (MS)Pyridoquinoline derivatives
High-Performance Liquid Chromatography (HPLC)Primesep 100 (Mixed-Mode)Acetonitrile / Water / H2SO4UV (200 nm)8-Hydroxyquinoline

Electroanalytical Characterization Methods (e.g., Voltammetry)

Electroanalytical methods provide valuable information about the redox properties of molecules and are used to study quinoline-based compounds. bohrium.com Voltammetry, particularly cyclic voltammetry (CV), is a powerful technique for investigating the oxidation and reduction potentials of these compounds. nih.govresearchgate.net This information is strongly correlated with the chemical structure of the molecule. nih.govmdpi.com

In a typical CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current from the oxidation or reduction of the analyte is measured. The resulting plot of current versus potential (a voltammogram) reveals characteristic peaks corresponding to redox events. For quinolinium salts and related compounds, reduction potentials have been observed in the range of -0.43 to -1.08 V. nih.gov The presence and position of substituents on the quinoline ring, such as hydroxyl or dimethylamino groups, can significantly influence the observed potentials. nih.govmdpi.com For example, studies on quinolinecarbaldehydes have shown that the presence of a methyl group can facilitate oxidation, while the reduction potential becomes more negative compared to the non-methylated structure. nih.govunipi.it These methods are not only used for characterization but also for studying interactions, such as the binding of quinoline derivatives with radicals. researchgate.net

Table 2: Example Electroanalytical Data for Quinoline Derivatives
Compound TypeAnalytical TechniqueMeasured ParameterTypical Potential Range (vs. reference)Key Finding
Quinolinium SaltsCyclic Voltammetry (CV)Reduction Potential (Ered)-0.43 V to -1.08 VPotential correlates with molecular structure. nih.gov
Substituted QuinolinecarbaldehydesVoltammetryOxidation/Reduction PotentialsVaries with substituentMethyl groups facilitate oxidation. nih.govmdpi.com
Quinoline DerivativesCyclic Voltammetry (CV)Anodic Peak CurrentNot specifiedUsed to measure interaction with superoxide (B77818) anion radicals. researchgate.net

Coupled and Hyphenated Techniques for Comprehensive Analysis

To achieve a more comprehensive analysis, separation techniques are often coupled directly with powerful spectroscopic detectors, a practice known as "hyphenation". actascientific.comspringernature.com These combined systems leverage the separation power of chromatography with the identification capabilities of spectroscopy, providing a wealth of information from a single analysis. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile quinoline compounds. researchgate.net As components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer, which acts as a highly specific detector providing mass-to-charge ratio data. asdlib.org This data allows for the determination of the molecular weight and fragmentation pattern of each component, enabling positive identification by comparison to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in chemical and pharmaceutical analysis, combining the versatile separation of HPLC with the sensitive and selective detection of MS. nih.gov This technique is ideal for analyzing less volatile or thermally unstable quinoline derivatives. nih.gov LC-MS and its tandem version (LC-MS/MS) can provide molecular weight information and structural details from fragmentation patterns, making it possible to identify known compounds rapidly and elucidate the structures of unknown substances in complex mixtures like natural product extracts. nih.govresearchgate.net For aminoquinoline analysis, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) can be used prior to UPLC-MS analysis to enhance detection and separation. acs.org

More advanced hyphenation, such as LC-NMR-MS , combines liquid chromatography with both nuclear magnetic resonance spectroscopy and mass spectrometry. This powerful setup allows for the online acquisition of orthogonal datasets (retention time, mass spectrum, and NMR spectrum) for each separated component, providing an unparalleled level of structural information for the unambiguous identification of novel compounds. springernature.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(butan-2-yl)quinolin-5-amine, and what are their respective yields and limitations?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions between quinolin-5-amine derivatives and butan-2-yl halides. For example, highlights multi-step protocols for trifluoromethyl-substituted quinoline amines, while details catalytic hydrogenation and Claisen condensation steps. Yields vary (40–75%) depending on reaction conditions (e.g., solvent, catalyst). Key limitations include sensitivity to steric hindrance from the butan-2-yl group and purification challenges due to byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing N-(butan-2-yl)quinolin-5-amine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns on the quinoline ring and butan-2-yl group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy can identify amine N–H stretches (~3300 cm⁻¹). and provide structural descriptors (SMILES, InChI) for cross-referencing .

Q. What key physicochemical properties influence the solubility and stability of N-(butan-2-yl)quinolin-5-amine in experimental settings?

  • Methodological Answer : LogP (partition coefficient) values, calculated via computational tools or experimentally determined, predict solubility in organic vs. aqueous phases. The compound’s pKa (~8–9 for the amine group) affects protonation states under physiological pH. Stability studies (e.g., accelerated degradation under heat/light) are essential for storage recommendations. and emphasize crystallinity and hygroscopicity as factors affecting formulation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of N-(butan-2-yl)quinolin-5-amine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like kinases or TRP channels. validates DFT for correlation-energy calculations, while and demonstrate docking for TRPA1 inhibitors and kinase targets .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for N-(butan-2-yl)quinolin-5-amine?

  • Methodological Answer : Pharmacokinetic (PK) studies assess bioavailability and metabolism (e.g., cytochrome P450 interactions). Metabolite profiling (LC-MS/MS) identifies active/inactive derivatives. Formulation optimization (e.g., nanoencapsulation in ) improves in vivo stability. Cross-species comparisons (rodent vs. human hepatocyte assays) address metabolic disparities .

Q. What advanced reactor technologies enhance the scalability and purity of N-(butan-2-yl)quinolin-5-amine synthesis?

  • Methodological Answer : Continuous flow reactors minimize side reactions and improve heat/mass transfer, achieving >90% purity (). Microwave-assisted synthesis reduces reaction times for steps like cyclization. Process Analytical Technology (PAT) monitors real-time parameters (e.g., pH, temperature) to maintain consistency .

Q. How do structural modifications to the butan-2-yl or quinoline moieties alter the compound’s mechanism of action?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies systematically replace substituents (e.g., tert-butyl groups in ) and assay changes in binding affinity (IC50) or selectivity. Radiolabeled analogs (³H/¹⁴C) track target engagement. uses pyrimidine ring modifications to optimize inhibitory potency .

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